(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde
Overview
Description
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is an organic compound characterized by the presence of a dimethylamino group, a m-tolyloxy group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde typically involves the reaction of m-tolyloxyacetaldehyde with dimethylamine under specific conditions to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acrylaldehyde moiety. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylaldehyde moiety to alcohols or other reduced forms.
Substitution: The dimethylamino and m-tolyloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylaldehyde moiety can undergo nucleophilic addition reactions. These interactions contribute to the compound’s overall reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(dimethylamino)-2-(p-tolyloxy)acrylaldehyde
- (E)-3-(dimethylamino)-2-(o-tolyloxy)acrylaldehyde
- (E)-3-(dimethylamino)-2-(phenoxy)acrylaldehyde
Uniqueness
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is unique due to the presence of the m-tolyloxy group, which imparts distinct chemical and physical properties compared to its ortho- and para- isomers
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLJWFNIPIESQU-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=CN(C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)O/C(=C/N(C)C)/C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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